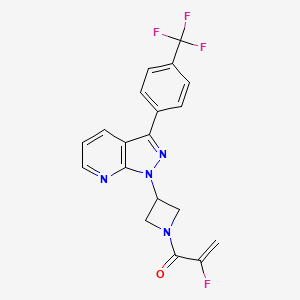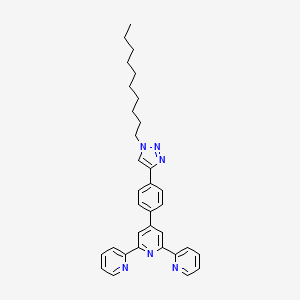![molecular formula C43H66N10O13S2 B12407015 [Gly9-OH]-Atosiban](/img/structure/B12407015.png)
[Gly9-OH]-Atosiban
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Gly9-OH]-Atosiban is a synthetic peptide analog of oxytocin and vasopressin. It is primarily known for its role as an oxytocin receptor antagonist, which makes it useful in the management of preterm labor. The compound is designed to inhibit the action of oxytocin, a hormone that induces uterine contractions, thereby helping to delay premature birth.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of [Gly9-OH]-Atosiban involves a combination of solid-phase and liquid-phase synthesis techniques. The process typically starts with the solid-phase synthesis of the peptide chain on a resin. Key reagents used in this process include Fmoc-protected amino acids such as Fmoc-Leu, Fmoc-Ile, Fmoc-Gln, Fmoc-Asn, Fmoc-Cys, Fmoc-Pro, and Boc-Tyr . The peptide chain is then cleaved from the resin and purified to achieve a high purity level.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to meet pharmaceutical standards.
化学反应分析
Types of Reactions
[Gly9-OH]-Atosiban can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acid residues, such as cysteine.
Reduction: Reduction reactions can reverse oxidation, restoring the original state of the peptide.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids.
科学研究应用
[Gly9-OH]-Atosiban has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways involving oxytocin and vasopressin receptors.
Medicine: Primarily used in the management of preterm labor by inhibiting uterine contractions.
Industry: Employed in the development of new pharmaceuticals targeting oxytocin and vasopressin receptors.
作用机制
[Gly9-OH]-Atosiban exerts its effects by binding to oxytocin receptors, thereby blocking the action of oxytocin. This inhibition prevents the activation of the G-protein coupled receptor pathway that leads to uterine contractions. The compound also has a similar antagonistic effect on vasopressin receptors, which can influence water retention and blood pressure .
相似化合物的比较
Similar Compounds
Atosiban: The parent compound, which also acts as an oxytocin receptor antagonist.
Carbetocin: Another oxytocin analog used to prevent postpartum hemorrhage.
Desmopressin: A vasopressin analog used to treat diabetes insipidus and bedwetting.
Uniqueness
[Gly9-OH]-Atosiban is unique due to the hydroxyl group at the ninth position of the glycine residue, which can influence its binding affinity and specificity for oxytocin and vasopressin receptors. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other similar compounds .
属性
分子式 |
C43H66N10O13S2 |
|---|---|
分子量 |
995.2 g/mol |
IUPAC 名称 |
2-[[(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C43H66N10O13S2/c1-5-23(3)35-41(63)52-36(24(4)54)42(64)49-29(20-32(45)55)38(60)50-30(43(65)53-17-8-10-31(53)40(62)48-27(9-7-16-44)37(59)46-21-34(57)58)22-68-67-18-15-33(56)47-28(39(61)51-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,54H,5-10,15-22,44H2,1-4H3,(H2,45,55)(H,46,59)(H,47,56)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)(H,57,58)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1 |
InChI 键 |
WKPDGORVRBQGTN-OBIMUBPZSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)O)CC(=O)N)[C@@H](C)O |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)O)CC(=O)N)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



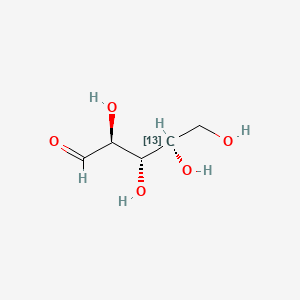
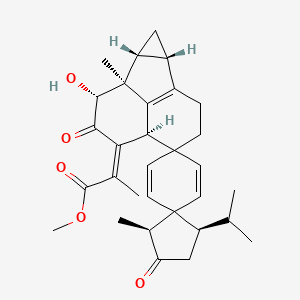
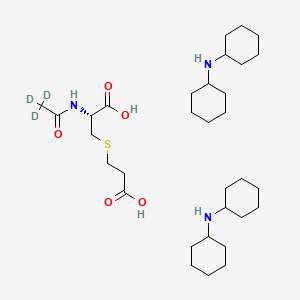
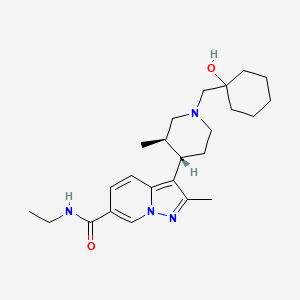
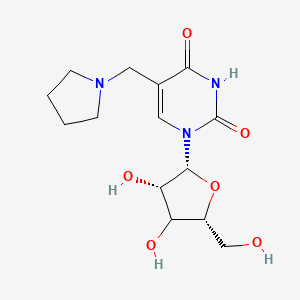

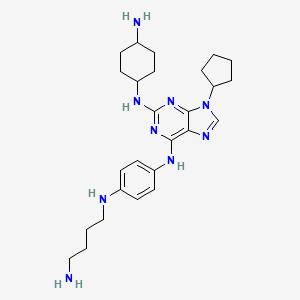
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
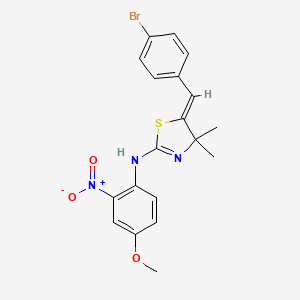
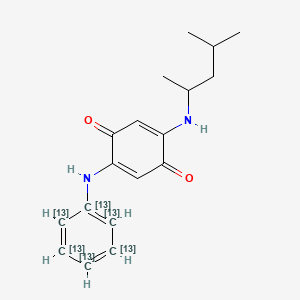
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
